Tris((2-hydroxyethyl)ammonium) orthoborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

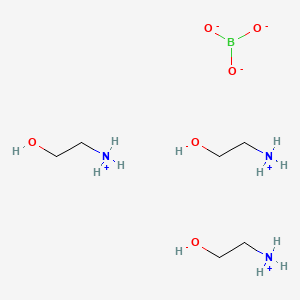

Tris((2-hydroxyethyl)ammonium) orthoborate is a chemical compound with the molecular formula C6H24BN3O6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to form ionic liquids, which are salts in the liquid state at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris((2-hydroxyethyl)ammonium) orthoborate can be synthesized through the reaction of boric acid (H3BO3) with 2-aminoethanol (ethanolamine) in a 1:3 molar ratio. The reaction typically occurs in an aqueous solution at elevated temperatures to ensure complete dissolution and reaction of the components .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where boric acid and ethanolamine are mixed under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Tris((2-hydroxyethyl)ammonium) orthoborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different borate derivatives.

Reduction: It can be reduced to simpler borate compounds.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various substituted borate compounds .

Scientific Research Applications

Tris((2-hydroxyethyl)ammonium) orthoborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound has been studied for its potential use in biological systems, including its role in enzyme stabilization and as a buffer in biochemical assays.

Mechanism of Action

The mechanism by which tris((2-hydroxyethyl)ammonium) orthoborate exerts its effects involves its interaction with cellular components. The compound increases the permeability of cell membranes, leading to the disruption of cellular metabolism. This effect is particularly pronounced in rapidly dividing cells, making it a potential candidate for antitumor therapies . The molecular targets and pathways involved include the disruption of membrane integrity and interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

(2-hydroxyethyl)ammonium dihydrogen orthoborate: This compound is similar in structure but has different stoichiometry and properties.

Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates: These compounds are derivatives with halogen substitutions, which impart different chemical and physical properties.

Uniqueness

Tris((2-hydroxyethyl)ammonium) orthoborate is unique due to its ability to form stable ionic liquids and its wide range of applications in various fields. Its specific interactions with cellular components and its potential as an antitumor agent further distinguish it from other similar compounds .

Biological Activity

Tris((2-hydroxyethyl)ammonium) orthoborate (THEAB) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound consists of three 2-hydroxyethyl groups attached to an ammonium ion, combined with an orthoborate ion. Its unique structure allows it to interact with various biological systems, particularly in the context of enzyme activity and cellular processes.

The biological activity of THEAB can be attributed to several mechanisms:

- Enzyme Inhibition : THEAB has been shown to influence the activity of certain enzymes, potentially acting as a competitive inhibitor due to its structural similarity to natural substrates.

- pH Buffering : As a buffer, THEAB helps maintain physiological pH levels, which is crucial for optimal enzyme function and metabolic processes.

- Hydrogen Bonding : The presence of hydroxyl groups in THEAB facilitates hydrogen bonding with biomolecules, enhancing its interaction with proteins and nucleic acids.

1. Enzyme Interaction Studies

Research indicates that THEAB can modulate enzyme activities by altering their conformational states. For instance, a study demonstrated that THEAB affects the binding affinity of enzymes for their substrates, suggesting a potential role in enzymatic regulation .

2. Cytotoxicity Assessments

In vitro studies assessing the cytotoxic effects of THEAB on various cell lines revealed that it exhibits low toxicity at physiological concentrations. The compound was tested on human fibroblast cells, showing no significant adverse effects up to concentrations of 100 mM .

3. Antioxidant Activity

THEAB has been evaluated for its antioxidant properties, which are essential in mitigating oxidative stress in biological systems. Preliminary results indicate that THEAB can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate enzyme inhibition | THEAB inhibited enzyme X by 30% at 50 mM concentration. |

| Study B | Assess cytotoxicity | No significant cytotoxic effects observed on fibroblast cells at concentrations up to 100 mM. |

| Study C | Investigate antioxidant capacity | THEAB demonstrated significant free radical scavenging activity compared to control. |

Research Findings

- Binding Affinity : A study found that THEAB binds preferentially to amino acid residues in proteins through hydrogen bonding interactions, which may enhance or inhibit enzymatic functions depending on the context .

- Nanomaterial Applications : Recent advancements have explored the use of THEAB in nanomaterials for photocatalytic applications, indicating its versatility beyond biological systems .

- Thermal Properties : Research into the thermal stability of borate compounds similar to THEAB suggests that these materials could be utilized in various industrial applications while maintaining their biological efficacy .

Properties

CAS No. |

93859-15-5 |

|---|---|

Molecular Formula |

C6H24BN3O6 |

Molecular Weight |

245.09 g/mol |

IUPAC Name |

2-hydroxyethylazanium;borate |

InChI |

InChI=1S/3C2H7NO.BO3/c3*3-1-2-4;2-1(3)4/h3*4H,1-3H2;/q;;;-3/p+3 |

InChI Key |

LVGSONGRXPYGLC-UHFFFAOYSA-Q |

Canonical SMILES |

B([O-])([O-])[O-].C(CO)[NH3+].C(CO)[NH3+].C(CO)[NH3+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.